![molecular formula 13C6C2H1515NO6 B602566 N-Acetyl-D-[ul-13C6;15N]glucosamine CAS No. 478529-41-8](/img/structure/B602566.png)
N-Acetyl-D-[ul-13C6;15N]glucosamine
Overview
Description
N-Acetyl-D-[ul-13C6;15N]glucosamine is a stable isotopically labeled derivative of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide in glycobiology. This compound is uniformly labeled with carbon-13 (13C6) at all six carbon positions and nitrogen-15 (15N) at the acetamido group, enabling precise tracking in metabolic and structural studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). It is widely used to investigate glycosylation pathways, carbohydrate metabolism, and protein-carbohydrate interactions in vivo and in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-[ul-13C6;15N]glucosamine typically involves the acetylation of D-[ul-13C6;15N]glucosamine. The process begins with the preparation of D-[ul-13C6;15N]glucosamine, which is synthesized by incorporating carbon-13 and nitrogen-15 isotopes into the glucose molecule. This is followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound is generally carried out through a similar synthetic route but on a larger scale. The process involves the use of high-purity isotopic precursors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-[ul-13C6;15N]glucosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces D-[ul-13C6;15N]glucosamine and acetic acid.
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Scientific Research Applications
Metabolic Studies
Stable Isotope Labeling : The incorporation of stable isotopes such as carbon-13 and nitrogen-15 in N-acetyl-D-glucosamine enables researchers to trace metabolic pathways and understand the dynamics of glycan metabolism. Isotope labeling allows for enhanced sensitivity in nuclear magnetic resonance (NMR) spectroscopy, which is critical for studying the structure and function of glycans in biological systems .
Glycosaminoglycan Research : N-Acetyl-D-[ul-13C6;15N]glucosamine is utilized in the synthesis of glycosaminoglycans (GAGs) such as hyaluronan. The isotopic labeling facilitates the quantitative assessment of GAGs' structural features and their interactions with proteins, which is vital for understanding their biological functions .
Drug Development
Pharmaceutical Applications : Due to its safety profile and biocompatibility, N-acetyl-D-glucosamine serves as a promising candidate for drug development. It has been shown to possess anti-inflammatory properties and potential therapeutic effects in conditions such as osteoarthritis and inflammatory bowel disease . The use of isotope-labeled forms helps in pharmacokinetic studies, allowing researchers to track the compound's distribution and metabolism within biological systems.
Bioactive Compounds : Research indicates that N-acetyl-D-glucosamine can enhance the efficacy of certain drugs when used as a co-therapy. For instance, it has been studied in conjunction with antibiotics to improve their effectiveness against bacterial infections .
Biotechnological Applications
Microbial Production : Advances in synthetic biology have led to the microbial production of N-acetyl-D-glucosamine from chitinous waste materials. This eco-friendly approach not only addresses waste management issues but also provides a sustainable source of this valuable compound for various industries .
Food Industry : In the food sector, N-acetyl-D-glucosamine is used as a dietary supplement due to its potential health benefits, including joint health support and gut health improvement. Its labeling with stable isotopes can help in studying its bioavailability and metabolic effects when consumed .
Case Studies
Mechanism of Action
The mechanism of action of N-Acetyl-D-[ul-13C6;15N]glucosamine involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The stable isotopic labeling allows for precise tracking of the compound through these pathways, providing insights into the molecular targets and biochemical processes involved .
Comparison with Similar Compounds
Isotopic Variants of N-Acetylglucosamine
N-Acetyl-D-[ul-13C6;15N]glucosamine is distinguished from other isotopic analogs by its dual labeling (13C and 15N), which enhances sensitivity in multi-isotope tracing experiments. Key comparisons include:
Key Findings :
- Dual 13C/15N labeling in this compound allows simultaneous monitoring of carbon and nitrogen fluxes, unlike single-labeled analogs .
- In NMR studies, 13C6 labeling provides higher spectral resolution compared to single 13C or 14C labels, critical for resolving complex metabolic networks .
Structural and Functional Analogs
2.2.1 N-Acetylgalactosamine (GalNAc)
- Structural Difference : Epimerized at C4 (GlcNAc → GalNAc).
- Functional Contrast : While GlcNAc is a precursor for hyaluronic acid and chitin, GalNAc is central to mucin-type O-glycosylation. Isotopic analogs like UDP-N-[1-14C]acetyl-D-galactosamine are used to study glycosyltransferase specificity .
- Metabolic Interconversion : Mammalian tissues can convert GlcNAc to GalNAc, as shown in rabbit mammary explants, where 61–76% of radiolabeled GlcNAc was redistributed to GalNAc .
2.2.2 Glucosamine Sulfate and Glucosamine Hydrochloride
- Therapeutic Use: Unlike isotopically labeled GlcNAc, glucosamine sulfate/hydrochloride are non-labeled supplements used in osteoarthritis treatment. Clinical studies show divergent efficacy due to differences in bioavailability and sulfation .
2.2.3 Glycomimetics (e.g., Glucosamine-2-sulfate)
- Design : Synthetic analogs like glucosamine-2-sulfate enhance binding affinity to lectins (e.g., Langerin) by introducing sulfonamide groups, achieving a 13-fold increase in Ki compared to native GlcNAc .
- Utility : These compounds lack isotopic labels but are tailored for structural studies of carbohydrate-protein interactions.
Biochemical and Analytical Comparisons
Case Study :
- In melanoma cells, 13C6-labeled GlcNAc revealed that the antitumor agent 3Fax-NeuNAc depletes endogenous ManNAc 6-phosphate and CMP-NeuNAc within 24 hours, demonstrating its utility in dynamic metabolic profiling .
Biological Activity
N-Acetyl-D-[ul-13C6;15N]glucosamine (NAG) is a stable isotope-labeled derivative of N-acetyl-D-glucosamine, which is a naturally occurring amino sugar. The incorporation of carbon-13 and nitrogen-15 isotopes allows for advanced tracking in metabolic studies, making it a valuable tool in biochemical and medical research. This article explores the biological activity of NAG, focusing on its mechanisms of action, biochemical pathways, and clinical applications.
NAG plays a vital role in various biochemical reactions within the body. It is primarily involved in the metabolism of glycoproteins and proteoglycans, which are essential components of the extracellular matrix (ECM) in connective tissues. The following outlines its mechanisms:
- Enzymatic Interactions : NAG interacts with enzymes involved in glycosaminoglycan biosynthesis, influencing cellular functions and signaling pathways.
- Cellular Effects : It affects gene expression and cellular metabolism, promoting cell proliferation and modulating immune responses .
- Pharmacological Properties : NAG exhibits anti-inflammatory properties, which have been linked to improved clinical outcomes in conditions such as osteoarthritis and COVID-19 .
Biochemical Pathways
NAG is integral to several metabolic pathways:
Research Findings
Recent studies have highlighted the diverse biological activities of NAG:
- Anti-inflammatory Effects : A study indicated that NAG administration reduced inflammatory markers and improved recovery in patients with COVID-19. Patients receiving NAG showed reduced hospital stays and lower mortality rates compared to controls .
- Cancer Research : NAG has been observed to inhibit the proliferation of certain cancer cells by modulating signaling pathways related to cell growth and apoptosis. Its role as an immune modulator suggests potential therapeutic applications in cancer treatment .
- Metabolic Labeling Studies : Isotope tracing using NAG has facilitated insights into cellular metabolism. For instance, research demonstrated how NAG influences metabolic flux in mammalian cells during infection scenarios, providing a better understanding of host-pathogen interactions .
Case Study 1: Clinical Application in COVID-19
A cohort study evaluated the effects of oral NAG on hospitalized COVID-19 patients. The results indicated significant improvements in clinical outcomes:
- Length of Hospital Stay : Reduced by approximately 4 days.
- ICU Admission Rates : Decreased by 68% in the treatment group.
- Mortality Rates : Lowered from 28% to 12.5% compared to controls .
Case Study 2: Osteoarthritis Management
In a pilot study involving osteoarthritis patients, NAG was administered at doses ranging from 1.5 g to 3 g per day. Patients reported significant reductions in pain levels and improvements in joint function without adverse effects, suggesting its efficacy as a long-term management option for chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. How is isotopic labeling with ¹³C and ¹⁵N employed to track N-Acetyl-D-glucosamine (GlcNAc) in metabolic pathways?
- Methodology : Isotopic labeling (e.g., [UL-¹³C₆;¹⁵N]-GlcNAc) enables precise tracing of glycan biosynthesis and degradation. Liquid chromatography-mass spectrometry (LC-MS) or ion-exclusion chromatography-MS quantifies isotopic enrichment in glycoconjugates. For example, in freshwater cycling studies, labeled GlcNAc is spiked into environmental samples to measure microbial uptake rates via ¹³C/¹⁵N atom% excess analysis .
- Key considerations : Ensure isotopic purity (>98% ¹³C/¹⁵N) to avoid background noise. Calibrate MS instruments with unlabeled standards to distinguish natural abundance from experimental signals .
Q. What analytical methods are recommended for quantifying GlcNAc in complex biological matrices like fungal cell walls?
- Methodology : A two-step hydrolysis (concentrated H₂SO₄ at 4°C, followed by dilute H₂SO₄ at 100°C) converts chitin/chitosan to anhydromannose and acetic acid. Nitrous acid degradation further isolates GlcNAc for quantification via HPLC or GC-MS. Acetic acid levels serve as a specific marker for GlcNAc .
- Validation : Recovery rates (85–92%) should be verified using commercial chitin/chitosan controls. Parallel assays with unlabeled GlcNAc ensure method specificity .
Q. How do bacterial transport systems influence GlcNAc uptake in environmental studies?
- Methodology : Phosphoenolpyruvate:NAG phosphotransferase systems (PTS) mediate uptake. Competition assays with glucose, glucosamine, or fructose identify substrate specificity. Streptozotocin (a GlcNAc analog) inhibits PTS activity, allowing quantification of uptake-blocked populations via DNA synthesis markers (e.g., ³H-thymidine) .
- Ecological implications : Facultative anaerobes dominate GlcNAc-utilizing populations, suggesting adaptability to oxygen-limited microenvironments (e.g., marine snow) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve conformational dynamics of GlcNAc in aqueous environments?
- Methodology : Multi-microsecond MD simulations (e.g., 0.2 ms total) quantify puckering equilibria (4C₁ ↔ 1C₄ transitions). NMR-derived coupling constants (³JHH) validate predicted populations. Sulfonation or polymerization alters pseudorotation barriers, which can be modeled to study substituent effects on bioactivity .
- Applications : Simulations predict that methylglycosides stabilize the 4C₁ chair by 0.2 kcal/mol, informing glycoengineering strategies for enhanced substrate rigidity .
Q. What experimental strategies address contradictions in N-acetylglucosaminyltransferase (GnT) activity assays?
- Methodology : Use dual-labeled ([¹⁴C]-GlcNAc and unlabeled GlcNAc) substrates in in vitro assays. Triton X-100 (0.005%) solubilizes membrane-bound GnT without denaturation. HPLC analysis at pH 4.5 separates phosphorylated intermediates (e.g., UDP-GlcNAc) from unreacted substrates .
- Troubleshooting : Conflicting kinetic data may arise from competing hydrolysis pathways. Pre-treat samples at 100°C to inactivate endogenous hydrolases .
Q. How can synthetic N-acetylation patterns in β-(1→6)-glucosamine oligomers be optimized for structural mimicry?
- Methodology : Chemoenzymatic synthesis using Staphylococcus aureus exopolysaccharide templates. Regioselective acetylation is achieved with acetic anhydride in DMF, while TEMPO-mediated oxidation introduces carboxyl groups. MALDI-TOF/MS and 2D-NMR (¹H-¹³C HSQC) verify acetylation sites and glycosidic linkages .
- Functional validation : Compare synthetic oligomers to native polysaccharides in biofilm inhibition assays to assess structural fidelity .
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i2+1,4+1,5+1,6+1,7+1,8+1,9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-QQMDGYJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15NH][13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)[13CH2]O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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